



# Baliforsen Clinical Trial Discontinuation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Baliforsen sodium |           |
| Cat. No.:            | B12651173         | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of the Baliforsen (also known as ISIS 598769, IONIS-DMPK-2.5Rx, and BIIB 065) clinical trials. Baliforsen, an antisense oligonucleotide, was investigated for the treatment of Myotonic Dystrophy Type 1 (DM1).

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the Baliforsen clinical trials?

The development of Baliforsen for Myotonic Dystrophy Type 1 was discontinued not due to safety concerns, but because the clinical trial failed to achieve sufficient drug concentrations in skeletal muscle to produce a therapeutic effect.[1][2][3] Although the drug was generally well-tolerated, the levels of Baliforsen in muscle tissue were below the concentrations predicted to be necessary to significantly reduce the target DMPK mRNA.[1][2]

Q2: What were the key objectives of the Baliforsen Phase 1/2a clinical trial?

The primary objective of the multicenter, randomized, dose-escalation Phase 1/2a trial (NCT02312011) was to evaluate the safety and tolerability of Baliforsen in adults with Myotonic Dystrophy Type 1.[1] Secondary objectives included assessing the plasma concentration of the drug and its effect on the splicing of specific genes as a biomarker for activity.

Q3: Were there any significant safety concerns observed during the trial?







No, Baliforsen was generally well-tolerated.[1] The majority of adverse events reported were mild in severity.[1] Injection site reactions were more common in the Baliforsen group compared to the placebo group.[2] One participant in the highest dose group (600 mg) experienced transient thrombocytopenia that was considered potentially related to the treatment.[1][2]

Q4: What was the mechanism of action for Baliforsen?

Baliforsen is an antisense oligonucleotide designed to target the messenger RNA (mRNA) of the myotonic dystrophy protein kinase (DMPK) gene.[1][4] In Myotonic Dystrophy Type 1, the DMPK mRNA contains an expanded CUG repeat sequence that is toxic to cells. Baliforsen was designed to bind to the DMPK mRNA, leading to its degradation by RNase H, thereby reducing the levels of the toxic RNA.[2][4]

## **Troubleshooting Experimental Questions**

Q1: We are designing an antisense oligonucleotide therapy for a muscular disorder. What were the challenges with Baliforsen's delivery to skeletal muscle?

A key challenge with Baliforsen was achieving adequate distribution to skeletal muscle tissue following subcutaneous injection.[1][2] Despite increasing doses, the concentrations of Baliforsen in the tibialis anterior muscle remained below the estimated therapeutic threshold of 10 to 15  $\mu$ g/g required to achieve a 50% reduction in DMPK mRNA.[2] This suggests that future research in this area should focus on enhanced drug delivery systems to improve muscle targeting.[2]

Q2: In our preclinical models, we see a clear target reduction, but this did not translate to the clinic with Baliforsen. What could explain this discrepancy?

The discrepancy between promising preclinical data and the clinical outcome for Baliforsen highlights the challenge of translating animal model results to human patients.[2] Several factors could contribute to this, including differences in drug metabolism, distribution, and tissue penetration between species. For Baliforsen, while it showed activity in preclinical models, the pharmacokinetics in humans resulted in insufficient muscle exposure.[2] Researchers should consider conducting more extensive pharmacokinetic and pharmacodynamic modeling in relevant animal models to better predict human dosing and exposure.



Q3: What biomarkers were used to assess the biological activity of Baliforsen, and were they effective?

A composite splicing index of abnormal transcripts was used as a downstream biomarker to assess the biological activity of Baliforsen by measuring its effect on the mis-splicing caused by the toxic DMPK RNA.[2][5] However, in a post-hoc analysis, Baliforsen showed no significant effect on this splicing index, which is consistent with the low drug concentrations observed in the muscle.[2] This indicates that while the biomarker itself may be valid, the lack of drug engagement with its target prevented a measurable downstream effect.

## **Quantitative Data Summary**

Table 1: Overview of the Baliforsen Phase 1/2a Clinical Trial (NCT02312011)

| Parameter               | Description                                                    |
|-------------------------|----------------------------------------------------------------|
| Study Design            | Randomized, placebo-controlled, dose-escalation                |
| Number of Participants  | 49 enrolled, 48 received at least one dose                     |
| Age Range               | 20-55 years                                                    |
| Diagnosis               | Myotonic Dystrophy Type 1 with ≥100 CTG repeats                |
| Treatment Groups        | Baliforsen (100 mg, 200 mg, 300 mg, 400 mg, 600 mg) or placebo |
| Route of Administration | Subcutaneous injection                                         |
| Primary Outcome         | Safety and tolerability                                        |

Table 2: Summary of Common Treatment-Emergent Adverse Events



| Adverse Event            | Baliforsen Group (n=38) | Placebo Group (n=10) |
|--------------------------|-------------------------|----------------------|
| Headache                 | 26% (10 participants)   | 40% (4 participants) |
| Contusion                | 18% (7 participants)    | 10% (1 participant)  |
| Nausea                   | 16% (6 participants)    | 20% (2 participants) |
| Injection Site Reactions | 82%                     | 10%                  |
| [1][2]                   |                         |                      |

Table 3: Baliforsen Concentration in Tibialis Anterior Muscle (Day 50)

| Dose Group | Mean Concentration (μg/g) | Maximum Concentration (μg/g) |
|------------|---------------------------|------------------------------|
| 600 mg     | 3.11                      | 7.7                          |

Note: The estimated

therapeutic concentration to achieve 50% DMPK reduction

was 10-15 μg/g.[2]

## **Experimental Protocols**

Protocol 1: Phase 1/2a Clinical Trial Methodology

- Patient Population: Ambulatory adults aged 20 to 55 years with a confirmed diagnosis of Myotonic Dystrophy Type 1, characterized by ≥100 CTG repeats in the DMPK gene and the presence of grip myotonia.[2]
- Randomization: Participants were randomly assigned to receive either Baliforsen at one of five dose levels (100 mg, 200 mg, 300 mg, 400 mg, or 600 mg) or a matching placebo.[1][2]
- Dosing Regimen: A total of eight subcutaneous injections were administered over a six-week period on days 1, 3, 5, 8, 15, 22, 29, and 36.[1]



- Primary Endpoint Assessment: The primary outcome was safety, assessed by monitoring treatment-emergent adverse events, laboratory tests, vital signs, and electrocardiograms throughout the study up to day 134.[1]
- Muscle Biopsy: A biopsy of the tibialis anterior muscle was performed at day 50 to measure the concentration of Baliforsen in the tissue.[2]
- Biomarker Analysis: A post-hoc analysis of muscle biopsy samples was conducted to evaluate the effect of Baliforsen on a composite splicing index of abnormal transcripts.

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of Baliforsen in targeting toxic DMPK mRNA for degradation.





#### Click to download full resolution via product page

Caption: Logical flow illustrating the primary reason for Baliforsen's clinical trial discontinuation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. baliforsen (ISIS-DMPK) / Ionis [delta.larvol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. worldmusclesociety.org [worldmusclesociety.org]
- To cite this document: BenchChem. [Baliforsen Clinical Trial Discontinuation: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12651173#reasons-for-discontinuation-of-baliforsen-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com